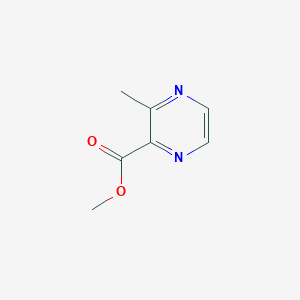

![molecular formula C8H7N3O2 B1356388 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 80708-25-4](/img/structure/B1356388.png)

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

概要

説明

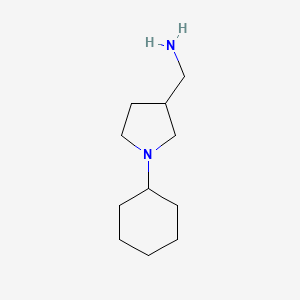

“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . This compound is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” and similar compounds involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) .Physical And Chemical Properties Analysis

“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a solid compound .科学的研究の応用

Cancer Treatment and KRAS Inhibition

4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and explored for their potential in treating cancer by acting as KRAS covalent inhibitors. These compounds offer a promising avenue for targeting cancer and other diseases associated with KRAS activity, providing a significant focus for ongoing oncological research (De, 2022).

Ligands for GABA Receptor Complex

Research into derivatives of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has extended to the synthesis of compounds with potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This exploration is significant for neurological studies, particularly those focusing on the modulation of GABAergic systems (Weber, Bartsch, & Erker, 2002).

Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds using 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a precursor has been reported. These studies have led to the creation of molecules with potential applications in treating diverse diseases, highlighting the versatility of this chemical scaffold in medicinal chemistry (Youssef, Azab, & Youssef, 2012).

Development of Chiral Substituents

The development of chiral substituents at the nitrogen atom of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives represents a novel approach in the synthesis of chiral molecules. This advancement is crucial for creating drugs with specific enantiomeric properties, which can lead to medications with improved efficacy and reduced side effects (Kurkin, Bukhryakov, & Yurovskaya, 2009).

Analgesic Potential

Investigations into the analgesic potential of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have revealed their effectiveness as d-amino acid oxidase inhibitors. This research provides a new class of compounds that could be used in the treatment of chronic pain and morphine analgesic tolerance, offering a potential breakthrough in pain management (Xie et al., 2016).

作用機序

Mode of Action

Some pyrrolopyrazine derivatives, which include similar structures, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions between 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its targets that result in these effects are currently unknown and require further investigation.

Biochemical Pathways

As mentioned, compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

It’s worth noting that similar compounds have demonstrated a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects suggest that 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione could potentially have a broad range of molecular and cellular impacts.

特性

IUPAC Name |

4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHZGZKFJLIDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526174 | |

| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80708-25-4 | |

| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)